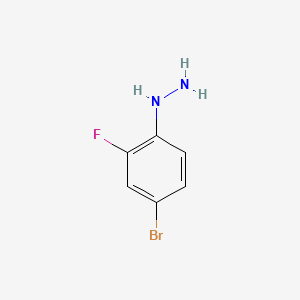![molecular formula C22H16Cl2N2S B3035144 2-Benzyl-4-[(2,6-dichlorobenzyl)sulfanyl]quinazoline CAS No. 303149-19-1](/img/structure/B3035144.png)
2-Benzyl-4-[(2,6-dichlorobenzyl)sulfanyl]quinazoline
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Benzyl-4-[(2,6-dichlorobenzyl)sulfanyl]quinazoline consists of a quinazoline core with a benzyl group and a dichlorobenzyl-sulfanyl substituent. The precise arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography .
Scientific Research Applications
Optoelectronic Materials
Quinazoline derivatives, specifically benzodiazines, exhibit a broad spectrum of biological activities. Notably, they have been studied for applications in optoelectronics, including use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. Particularly, polyhalogen derivatives are major starting materials for creating polysubstituted fluorescent quinazolines. These derivatives have electroluminescent properties and are used in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, arylvinylsubstituted quinazolines are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives are noted for high-efficiency phosphorescent materials for OLEDs. Pyrimidine push-pull systems, which include quinazoline fragments, are significant as potential photosensitizers for dye-sensitized solar cells, and derivatives bearing phenylacridine or phenylphenoxazine fragments have capabilities as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Pharmacological Applications
Quinazoline and its derivatives have been extensively studied for their pharmacological applications. They are known for their significant biological activities, including antihistaminic, antibacterial, anticonvulsant, diuretic, hypoglycemic, and anticancer properties.
Antihistaminic Properties : Quinazoline derivatives, such as 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have shown promising in vivo H1-antihistaminic activity, indicating potential as new classes of H1-antihistamines (Alagarsamy et al., 2007).
Antibacterial and Anticonvulsant Effects : Quinazoline-4(3H)-ones and their derivatives constitute an important class of fused heterocycles found in naturally occurring alkaloids. These compounds have been synthesized and shown to possess antibacterial activity against various bacterial strains. Additionally, new quinazoline-4(3H)-ones have been evaluated for their anticonvulsant activity, with some derivatives showing significant efficacy (Tiwary et al., 2016); (Abuelizz et al., 2017).
Diuretic and Hypoglycemic Effects : Quinazoline derivatives have also been investigated for their diuretic and hypoglycemic properties. Certain derivatives have shown promising in vivo diuretic activity, and quinazoline-sulfonylurea conjugates have been synthesized and evaluated for their hypoglycemic effects in diabetic models, showing potential for improving blood insulin levels and increasing glucose uptake by skeletal muscles (Husain et al., 2016); (Abou-Seri et al., 2019).
Anticancer Activity : Quinazoline derivatives have shown antitumor effects on certain malignancies. For instance, 5H-benzo[h]thiazolo[2,3-b]quinazoline scaffolds were investigated for their antitumor effect on hepatocellular carcinoma, demonstrating the potential to normalize elevated levels of inflammatory mediators and restore imbalanced metabolites due to cancer (Keshari et al., 2017).
properties
IUPAC Name |
2-benzyl-4-[(2,6-dichlorophenyl)methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2S/c23-18-10-6-11-19(24)17(18)14-27-22-16-9-4-5-12-20(16)25-21(26-22)13-15-7-2-1-3-8-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELSXRNHBKXWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[(2,6-dichlorobenzyl)sulfanyl]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



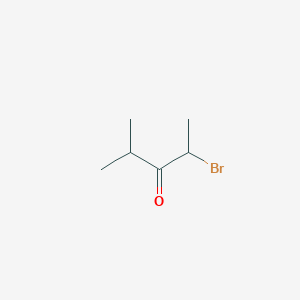
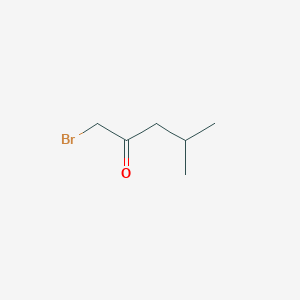
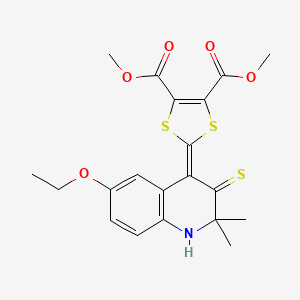

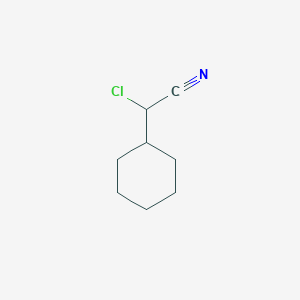

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B3035070.png)
![2-{2-[3-(dimethylamino)phenoxy]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3035073.png)
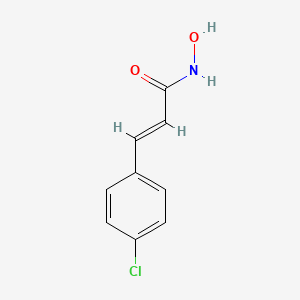

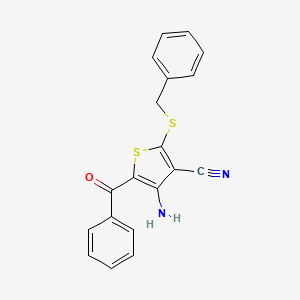
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B3035078.png)

